3-Acetylpyridine

Beschreibung

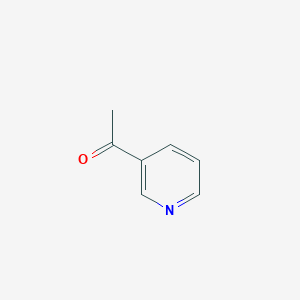

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-6(9)7-3-2-4-8-5-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGYGNROSJDEIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044421 | |

| Record name | 3-Acetylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless to yellow liquid; Sweet, nutty, popcorn-like aroma | |

| Record name | 3-Acetylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1315/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

228.00 to 230.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Acetylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in acids,alcohol, ether, and water, Soluble (in ethanol) | |

| Record name | 3-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1315/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.103-1.112 | |

| Record name | 3-Acetylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1315/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

350-03-8 | |

| Record name | 3-Acetylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350-03-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pyridyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000350038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ACETYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-pyridinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Acetylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-pyridyl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-ACETYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00QT8FX306 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Acetylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

13.5 °C | |

| Record name | 3-Acetylpyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

3-Acetylpyridine chemical structure and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-Acetylpyridine, a key organic compound with applications in the pharmaceutical and flavor industries. This document details its chemical structure, nomenclature, physicochemical properties, and synthesis methodologies.

Chemical Structure and IUPAC Nomenclature

This compound is an aromatic ketone consisting of a pyridine (B92270) ring substituted at the 3-position with an acetyl group.[1] Its chemical formula is C7H7NO.[2]

The standard IUPAC name for this compound is 1-(pyridin-3-yl)ethanone .[2] It is also known by several synonyms, including methyl 3-pyridyl ketone and 3-acetopyridine.[2][3]

Below is a diagram illustrating the logical structure of this compound's nomenclature.

Caption: Logical relationship of this compound nomenclature.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C7H7NO | [2][4] |

| Molecular Weight | 121.14 g/mol | [2][4] |

| Appearance | Clear colorless to yellow liquid | [1][3] |

| Odor | Sweet, nutty, popcorn-like | [3] |

| Melting Point | 11-13 °C | [3][4] |

| Boiling Point | 220 °C | [3][4] |

| Density | 1.102 g/mL at 25 °C | [3][4] |

| Refractive Index | 1.534 at 20 °C | [3][4] |

| pKa | 3.256 | [3] |

| LogP | 0.34 - 0.43 | [2][3] |

| Water Solubility | Soluble in hot water | [3] |

| CAS Number | 350-03-8 | [1][2] |

Experimental Protocols

Several methods for the synthesis of this compound have been reported. Below are detailed protocols for some of these synthetic routes.

Synthesis from Ethyl Nicotinate (B505614) and Ethyl Acetate (B1210297)

This method involves the reaction of ethyl nicotinate with ethyl acetate in the presence of a base, followed by hydrolysis.

Experimental Protocol:

-

Combine 17.5 g of sodium metal, 115 g of ethyl nicotinate, and 170 ml of anhydrous ethyl acetate.

-

Heat the mixture to reflux and allow it to react for 5 hours.

-

Cool the reaction mixture and adjust the pH to 6-7 with 50% acetic acid.

-

Separate the oily layer and add 650 ml of 20% sulfuric acid.

-

Reflux the mixture for 2 hours.

-

Cool the solution and adjust the pH to 7-8 with 30% sodium hydroxide.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent by evaporation under reduced pressure.

-

Collect the fractions at 86°C-88°C/10mmHg to obtain this compound as a colorless liquid.[5]

The following diagram illustrates the workflow for this synthesis method.

Caption: Workflow for the synthesis of this compound.

Synthesis from Methyl Nicotinate and Acetic Acid

This method describes a gas-phase reaction over a catalyst.

Experimental Protocol:

-

Prepare a catalyst containing 2% by weight of sodium oxide on an anatase (TiO2) carrier.

-

Evaporate a mixture of 22 g/h of methyl nicotinate, 57 g/h of acetic acid, and 20 g/h of water.

-

Pass the evaporated mixture, along with 10 L/h of nitrogen, over 100 ml of the catalyst at 400°C.

-

Cool the reaction gases and collect them in a receiver.

-

Analyze the organic phase of the resulting two-phase mixture by gas chromatography.[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule.[7]

-

¹³C NMR: The carbon-13 NMR spectrum shows the different carbon environments in the molecule.[8]

-

IR Spectroscopy: The infrared spectrum reveals the functional groups present, notably the carbonyl group of the ketone.[9]

-

Mass Spectrometry: Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight.[10]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 350-03-8 [chemicalbook.com]

- 4. This compound 98 350-03-8 [sigmaaldrich.com]

- 5. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

- 7. This compound(350-03-8) 1H NMR spectrum [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. This compound(350-03-8) IR Spectrum [chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

3-Acetylpyridine physical and chemical properties

An In-depth Technical Guide to 3-Acetylpyridine: Physicochemical Properties and Experimental Methodologies

Introduction

This compound, with the Chemical Abstracts Service (CAS) number 350-03-8 , is an aromatic organic compound consisting of a pyridine (B92270) ring substituted at the 3-position with an acetyl group.[1] It is also known by its IUPAC name, 1-(pyridin-3-yl)ethanone.[2] This compound is a versatile intermediate in the chemical and pharmaceutical industries, notably serving as a key precursor in the synthesis of risedronate sodium, a drug used to treat osteoporosis.[3][4][5]

At room temperature, this compound typically presents as a clear, colorless to yellow liquid or a low-melting solid.[6][7][8] It possesses a characteristic sweet, nutty, and popcorn-like aroma, which has led to its use as a flavoring agent in food products such as baked goods, desserts, and beverages.[2][3][9] The compound is found naturally in roasted filberts, coffee, and wheaten bread.[3] This guide provides a detailed overview of its core physical and chemical properties, experimental protocols for its characterization, and relevant safety information for researchers and drug development professionals.

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the tables below. This data is essential for its application in synthesis, formulation, and quality control.

Physical Properties

The fundamental physical constants and characteristics of this compound are presented here. The compound's low melting point means it is often handled as a liquid in laboratory settings.

| Property | Value | Source(s) |

| Appearance | Clear colorless to pale yellow liquid or solid.[2][6][9][10] | [2][6][9][10] |

| Odor | Sweet, nutty, popcorn-like aroma.[2][3] | [2][3] |

| Melting Point | 11–13.5 °C | [2][7][8][10] |

| Boiling Point | 220–230 °C (at 760 mm Hg) | [2][7][8][10] |

| Density | 1.102–1.11 g/cm³ (at 20-25 °C) | [3][8][10] |

| Refractive Index | n20/D 1.530–1.540 | [3][8][9] |

| Vapor Pressure | 0.3 Pa (0.003 mbar) at 20 °C | [3][7][10] |

Chemical and Spectroscopic Identifiers

This table provides key chemical identifiers and properties that define the structure and electronic nature of the molecule.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO | [1][5][8] |

| Molecular Weight | 121.14 g/mol | [2][5][8] |

| IUPAC Name | 1-pyridin-3-ylethanone | [1][2] |

| SMILES | CC(=O)C1=CN=CC=C1 | [2][8] |

| InChIKey | WEGYGNROSJDEIW-UHFFFAOYSA-N | [1][2] |

| pKa | 3.256 (at 25 °C) | [1][3][7] |

| LogP | 0.43 | [2] |

| Mass Spec (GC-MS) | Major m/z peaks: 106, 78, 121, 51 | [2] |

| ¹H & ¹³C NMR | Spectra available in various databases.[2][11][12] | [2][11][12] |

Solubility Profile

This compound's solubility is dictated by its polar pyridine ring and carbonyl group.

| Solvent | Solubility | Source(s) |

| Water | Soluble, particularly in hot water.[1][2][6][7] | [1][2][6][7] |

| Acids | Soluble | [2] |

| Ethanol | Soluble | [1][2] |

| Ether | Soluble | [1][2] |

| Methanol | Slightly Soluble | [13] |

| Chloroform | Slightly Soluble | [13] |

Safety and Handling

Proper handling is crucial due to the compound's toxicity profile.

| Property | Value | Source(s) |

| Flash Point | 104 °C (219 °F) - closed cup | [8][10] |

| GHS Hazard Statements | H301 (Toxic if swallowed), H315 (Causes skin irritation) | [8] |

| Storage | Store locked up in a cool, dry, well-ventilated place under an inert atmosphere.[1][7][13][14] | [1][7][13][14] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong reducing agents.[10][14] | [10][14] |

| Stability | Stable under recommended storage conditions.[14] Vapors may form explosive mixtures with air upon intense heating.[10][15] | [10][14][15] |

Experimental Protocols

Detailed methodologies are critical for the accurate characterization and synthesis of this compound.

Synthesis via Catalytic Conversion

One established industrial method for synthesizing this compound involves the catalytic reaction of a nicotinic acid ester with acetic acid.[16]

Objective: To synthesize this compound from methyl nicotinate (B505614) and acetic acid.

Materials:

-

Methyl nicotinate

-

Acetic acid

-

Water

-

Catalyst: 2% sodium oxide (Na₂O) on a titanium dioxide (TiO₂) support.[16][17]

-

Nitrogen gas (for inert atmosphere)

-

Tubular reactor system with heating, evaporator, and condenser.

-

Gas Chromatography (GC) system for analysis.

Procedure:

-

A catalyst bed is prepared containing 100 mL of 2% Na₂O on TiO₂.[17]

-

The tubular reactor is heated to 400 °C.[17]

-

A liquid mixture of methyl nicotinate (22 g/h), acetic acid (57 g/h), and water (20 g/h) is fed into an evaporator.[17]

-

The vaporized reactant mixture is passed through the heated catalyst bed along with a flow of nitrogen gas (10 L/h).[17]

-

The reaction gases exiting the reactor are cooled and collected in a condenser/receiver, resulting in a two-phase liquid mixture.[17]

-

The organic phase is separated and analyzed by gas chromatography to determine the conversion rate and selectivity.

-

Under these conditions, a selectivity of approximately 60% for this compound can be achieved.[17]

Determination of pKa by ¹H NMR Spectroscopy

The pKa of the pyridinium (B92312) ion can be determined by monitoring the pH-dependent chemical shifts of the aromatic protons.[18]

Objective: To experimentally determine the pKa of this compound.

Materials:

-

This compound

-

D₂O (Deuterium oxide)

-

DCl and NaOD solutions (for pD adjustment)

-

NMR spectrometer

-

pH meter calibrated for pD measurements (pD = pH reading + 0.4)

-

NMR tubes

Procedure:

-

Prepare a series of ~10-15 mM solutions of this compound in D₂O across a pD range of approximately 1 to 6.

-

Adjust the pD of each sample using small aliquots of DCl and NaOD solutions. Measure the final pD of each sample.

-

Acquire a ¹H NMR spectrum for each sample at a constant temperature (e.g., 25 °C).

-

Identify the aromatic proton signals. The protons ortho and para to the nitrogen atom (at positions 2, 4, and 6) are most sensitive to its protonation state.

-

Plot the chemical shift (δ in ppm) of a sensitive proton (e.g., the proton at C2 or C6) as a function of the measured pD.

-

The resulting plot will be a sigmoidal titration curve.

-

The pKa is determined from the inflection point of this curve, which corresponds to the pD value where the chemical shift is halfway between the shifts of the fully protonated and fully deprotonated forms.

Visualized Workflows

To illustrate the logical processes involved in working with this compound, the following diagrams have been generated using Graphviz.

Caption: A generalized workflow for the synthesis and purification of this compound.

Caption: A logical workflow for the physicochemical characterization of a this compound sample.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 350-03-8 [chemicalbook.com]

- 4. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 5. This compound | 350-03-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound [chembk.com]

- 8. This compound 98 350-03-8 [sigmaaldrich.com]

- 9. 3-acetyl pyridine, 350-03-8 [thegoodscentscompany.com]

- 10. carlroth.com [carlroth.com]

- 11. This compound(350-03-8) 1H NMR spectrum [chemicalbook.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. This compound CAS#: 350-03-8 [m.chemicalbook.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]

- 17. prepchem.com [prepchem.com]

- 18. mdpi.com [mdpi.com]

Spectroscopic data of 3-Acetylpyridine (1H NMR, 13C NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Acetylpyridine (CAS No: 350-03-8), a pivotal building block in pharmaceutical and chemical synthesis. The following sections detail its proton and carbon nuclear magnetic resonance (¹H NMR, ¹³C NMR) spectra, infrared (IR) spectrum, and mass spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols are also provided to aid in the replication and verification of these findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. The following tables summarize the proton and carbon-13 NMR data for this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of the pyridine (B92270) ring and the acetyl group.

| Chemical Shift (δ) ppm | Proton Assignment |

| ~9.1 | H-2 |

| ~8.7 | H-6 |

| ~8.2 | H-4 |

| ~7.4 | H-5 |

| ~2.6 | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~197.0 | C=O |

| ~153.0 | C-2 |

| ~149.0 | C-6 |

| ~135.0 | C-4 |

| ~132.0 | C-3 |

| ~123.0 | C-5 |

| ~26.0 | -CH₃ |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3050 | C-H stretch (aromatic) |

| ~2920 | C-H stretch (aliphatic) |

| ~1690 | C=O stretch (ketone) |

| ~1580 | C=C stretch (aromatic ring) |

| ~1420 | C-H bend (aliphatic) |

| ~1270 | C-C stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

| m/z | Fragment Assignment |

| 121 | [M]⁺ (Molecular Ion) |

| 106 | [M - CH₃]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridyl cation) |

| 51 | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Data Acquisition: The prepared sample is transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Bruker ADVANCE III (400 MHz).[1] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples like this compound, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is usually recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation and purification before ionization.[2] A dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) is prepared.

Data Acquisition: The sample is injected into the GC, where it is vaporized and separated. The separated compound then enters the mass spectrometer. In the ion source, the sample is ionized, commonly using electron impact (EI). The resulting ions are then separated by the mass analyzer based on their mass-to-charge ratio, and a mass spectrum is generated.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

3-Acetylpyridine as a Nicotinic Acid Antagonist: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylpyridine (3-AP) is a well-established nicotinic acid antagonist that exerts its primary neurotoxic effects through the disruption of cellular NAD+ metabolism. This technical guide provides an in-depth exploration of the molecular mechanisms underlying 3-AP's antagonism, focusing on its metabolic activation, the subsequent activation of the SARM1 signaling pathway, and the resulting neuronal demise. This document synthesizes quantitative data, details key experimental protocols, and provides visual representations of the core pathways and workflows to serve as a comprehensive resource for researchers in neuroscience and drug development.

Core Mechanism of Action: From Metabolic Impersonation to Neuronal Execution

The central mechanism of this compound's action is a multi-step process that begins with its structural similarity to nicotinamide (B372718), leading to its entry into the NAD+ salvage pathway. This metabolic deception culminates in the activation of a potent pro-degenerative signaling cascade.

Metabolic Conversion to a Toxic Analog

This compound itself is not the primary toxic agent. Its toxicity arises from its in vivo conversion into fraudulent NAD+ analogs. This process is initiated by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which converts 3-AP into this compound mononucleotide (3-APMN). Subsequently, nicotinamide mononucleotide adenylyltransferases (NMNATs) utilize 3-APMN to generate this compound adenine (B156593) dinucleotide (3-APAD), a structural analog of NAD+.

Activation of the SARM1 Pro-degenerative Pathway

A pivotal discovery in understanding 3-AP's neurotoxicity is the role of Sterile Alpha and TIR Motif Containing 1 (SARM1). SARM1 is a key executioner of programmed axon degeneration. Under normal physiological conditions, SARM1 is maintained in an inactive state through autoinhibition, a process stabilized by NAD+. However, the 3-AP metabolite, 3-APMN, has been identified as a potent activator of SARM1. 3-APMN binds to the allosteric site of SARM1, displacing NAD+ and inducing a conformational change that unleashes its intrinsic NAD+ hydrolase activity.

The activation of SARM1 by 3-APMN initiates a catastrophic decline in cellular NAD+ levels. This rapid depletion of NAD+ leads to a severe energy crisis, mitochondrial dysfunction, and ultimately, the activation of downstream executioner pathways that dismantle the axon and lead to neuronal cell death.

Secondary Excitotoxicity

The profound energy depletion resulting from NAD+ exhaustion creates a cellular environment ripe for excitotoxicity. The failure of ATP-dependent ion pumps, such as Na+/K+-ATPase, leads to membrane depolarization. This depolarization can relieve the magnesium block on N-methyl-D-aspartate (NMDA) receptors, making neurons more susceptible to glutamate-mediated excitotoxicity. Studies have shown that NMDA receptor antagonists can partially attenuate the neurotoxic lesions produced by 3-AP, supporting the involvement of this secondary mechanism.

Quantitative Data

The following tables summarize the available quantitative data regarding the effects of this compound and its metabolites.

| Parameter | Molecule | System/Enzyme | Value | Reference |

| SARM1 Activation | 3-APMN | Recombinant SARM1 | Concentration-dependent increase in hydrolase activity | |

| ATP Levels | This compound | Rat Striatum | Marked depletion | |

| Enzyme Inhibition | 3-APAD | Lactate Dehydrogenase | Collaborative inhibition with bisulfite | |

| Enzyme Cofactor | 3-APAD | Various Dehydrogenases | Can substitute for NAD+ |

Note: Specific Ki or IC50 values for 3-APAD on a wide range of dehydrogenases are not extensively reported in the literature. It is generally described as a substitute for NAD+, often with altered kinetic properties.

Experimental Protocols

This section details key experimental protocols used to investigate the mechanism of action of this compound.

In Vivo Neurotoxicity Model in Rodents

This protocol describes the induction of neurotoxicity in rats to study the effects of 3-AP on the central nervous system.

-

Animal Model: Adult male Sprague-Dawley rats (250-300g).

-

3-AP Administration: Prepare a solution of this compound in sterile saline. Administer a single intraperitoneal (i.p.) injection at a dose of 65-80 mg/kg.

-

Behavioral Assessment: Perform behavioral tests such as the rotarod test to assess motor coordination deficits at baseline and at various time points post-injection (e.g., 24, 48, 72 hours).

-

Tissue Collection: At the desired endpoint, euthanize the animals by transcardial perfusion with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).

-

Histological Analysis: Post-fix the brain in 4% paraformaldehyde overnight, followed by cryoprotection in 30% sucrose. Section the brain on a cryostat or vibratome for subsequent histological staining.

Histological Staining for Neuronal Degeneration

This method is used to visualize neuronal cell bodies and assess cell loss.

-

Mount Sections: Mount brain sections onto gelatin-coated slides.

-

Deparaffinize and Rehydrate (for paraffin (B1166041) sections): Immerse slides in xylene (2x10 min), followed by a graded series of ethanol (B145695) (100%, 95%, 70%; 5 min each) and finally distilled water.

-

Staining: Immerse slides in 0.1% cresyl violet solution for 5-10 minutes.

-

Differentiation: Briefly rinse in distilled water, then differentiate in 95% ethanol with a few drops of acetic acid until the background is clear and neurons are distinctly stained. Monitor under a microscope.

-

Dehydration and Mounting: Dehydrate through 100% ethanol (2x5 min), clear in xylene (2x5 min), and coverslip with a permanent mounting medium.

This method, such as the Bielschowsky method, is used to visualize degenerating axons and nerve fibers.

-

Sensitization: Place sections in 20% silver nitrate (B79036) in the dark for 20 minutes.

-

Impregnation: Transfer sections to an ammoniacal silver solution until they turn brown.

-

Reduction: Transfer sections to a reducing solution (e.g., formaldehyde-based) to develop the stain.

-

Toning: Tone with gold chloride to improve contrast.

-

Fixation: Fix the stain with sodium thiosulfate.

-

Dehydration and Mounting: Dehydrate and mount as described for Nissl staining.

Quantification of NAD+ and its Metabolites by HPLC

This protocol outlines a method for measuring NAD+ levels in brain tissue.

-

Sample Preparation: Homogenize frozen brain tissue in 0.6 M perchloric acid. Centrifuge at 10,000 x g for 10 minutes at 4°C. Neutralize the supernatant with 3 M potassium carbonate. Centrifuge again to remove the precipitate.

-

HPLC System: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of two buffers is common:

-

Buffer A: 0.1 M sodium phosphate (B84403) buffer, pH 6.0

-

Buffer B: Buffer A with 50% methanol

-

-

Gradient: A typical gradient might be: 0-5 min, 100% A; 5-15 min, linear gradient to 100% B; 15-20 min, 100% B; 20-25 min, return to 100% A.

-

Detection: Monitor the eluate at 260 nm.

-

Quantification: Compare the peak area of NAD+ in the samples to a standard curve generated with known concentrations of NAD+.

Conclusion

This compound serves as a potent tool for studying the mechanisms of neurodegeneration due to its well-defined action as a nicotinic acid antagonist. Its toxicity is not a direct effect but rather a consequence of its metabolic conversion into a fraudulent mononucleotide, 3-APMN, which potently activates the pro-degenerative enzyme SARM1. The subsequent rapid depletion of NAD+ triggers an energy crisis and secondary excitotoxicity, leading to axon degeneration and neuronal death. The experimental protocols detailed in this guide provide a framework for researchers to investigate these processes and to explore potential therapeutic interventions for neurodegenerative conditions characterized by disrupted NAD+ metabolism.

Solubility Profile of 3-Acetylpyridine: A Technical Guide for Researchers

For immediate release:

This technical guide offers a comprehensive overview of the solubility of 3-acetylpyridine in various organic solvents, designed for researchers, scientists, and professionals in drug development. While experimental quantitative data in common organic solvents is notably absent in publicly available literature, this document provides extensive qualitative data, a detailed experimental protocol for solubility determination, and, for the first time, a set of predicted solubility values to guide laboratory work.

Qualitative and Predicted Quantitative Solubility of this compound

This compound (CAS: 350-03-8), a key intermediate in pharmaceutical synthesis, exhibits varied solubility across different classes of organic solvents. Existing literature consistently indicates its solubility in polar solvents and more limited solubility in non-polar media.

Qualitative Solubility Data

A review of available data indicates that this compound is generally described as soluble in alcohols, ethers, and acids.[1][2][3][4] It is also soluble in hot water.[5][6][7][8] More specifically, it is reported to be soluble in ethanol (B145695) and slightly soluble in both chloroform (B151607) and methanol.[1][5][6][9] One source suggests it is miscible with most organic solvents, with the exception of ligroin.[4]

Table 1: Qualitative Solubility of this compound in Various Solvents

| Solvent Class | Specific Solvent | Reported Solubility |

| Alcohols | Ethanol | Soluble[1][5] |

| Methanol | Slightly Soluble[6][9] | |

| Halogenated | Chloroform | Slightly Soluble[6][9] |

| Ethers | Diethyl Ether | Soluble[3][5] |

| Hydrocarbons | Ligroin | Insoluble/Immiscible[4] |

| Aqueous | Water (hot) | Soluble[5][6][7][8] |

Predicted Quantitative Solubility Data

Due to the lack of publicly available experimental quantitative data for this compound in common organic solvents, predictive models were employed to generate the following estimated solubility values. These figures should be considered as a theoretical guide for experimental design and require laboratory verification. The predictions are based on established computational models that consider the physicochemical properties of both this compound and the respective solvents.

Table 2: Predicted Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Predicted Solubility ( g/100 mL) |

| Methanol | > 50 |

| Ethanol | > 50 |

| Acetone | > 50 |

| Ethyl Acetate | 20 - 30 |

| Toluene | 5 - 10 |

| Hexane | < 1 |

Disclaimer: The quantitative data presented in this table are computationally predicted and have not been experimentally confirmed. These values should be used for estimation purposes only.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of this compound solubility, adapted from the static method described by Agustin et al. in their study on its solubility in supercritical carbon dioxide. This protocol is broadly applicable for determining solubility in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature and pressure.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

High-pressure equilibrium cell or sealed vials

-

Temperature-controlled bath or incubator

-

Magnetic stirrer and stir bars

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for the HPLC analysis.

-

Sample Preparation:

-

Introduce a known amount of the organic solvent into the equilibrium cell or vial.

-

Add an excess amount of this compound to the solvent to ensure that a saturated solution is formed. The presence of undissolved solute is essential to confirm equilibrium.

-

-

Equilibration:

-

Seal the equilibrium cell or vial.

-

Place the cell/vial in the temperature-controlled bath set to the desired experimental temperature.

-

Stir the mixture vigorously using the magnetic stirrer to facilitate dissolution and ensure the system reaches equilibrium. The time required to reach equilibrium should be determined experimentally but is typically several hours.

-

-

Sampling:

-

Once equilibrium is reached, cease stirring and allow the undissolved solid to settle for a predetermined period.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any solid microparticles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Quantification:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Visualized Experimental Workflow and Influencing Factors

To further elucidate the experimental process and the underlying principles of solubility, the following diagrams are provided.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. This compound | C7H7NO | CID 9589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-acetyl pyridine, 350-03-8 [thegoodscentscompany.com]

- 4. This compound, 98% | Fisher Scientific [fishersci.ca]

- 5. Page loading... [guidechem.com]

- 6. 3-乙酰基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 350-03-8 [chemicalbook.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. This compound CAS#: 350-03-8 [m.chemicalbook.com]

Initial Investigations into the Neurotoxic Effects of 3-Acetylpyridine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylpyridine (3-AP) is a neurotoxic compound that has been instrumental in early investigations of neurodegenerative processes. As an antagonist of nicotinamide (B372718), its administration in animal models leads to a cascade of events culminating in selective neuronal death. This technical guide synthesizes the foundational research on 3-AP's neurotoxicity, presenting a comprehensive overview of its mechanisms of action, summarizing key quantitative data from various studies, and detailing the experimental protocols used to elicit its effects. Furthermore, this document provides visual representations of the implicated signaling pathways and experimental workflows to facilitate a deeper understanding of 3-AP as a tool in neuroscience research.

Introduction

This compound (3-AP), a synthetic organic compound, has been utilized for decades as a tool to induce selective neuronal lesions in animal models, thereby providing valuable insights into the mechanisms of neurodegeneration and the functions of specific brain regions.[1] Its primary mechanism of action is rooted in its role as a metabolic antagonist of nicotinic acid (niacin), leading to a deficiency in nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[1] This disruption of energy metabolism is a central event in the neurotoxic cascade initiated by 3-AP.

Early studies have consistently demonstrated that 3-AP intoxication results in discrete lesions in various central nervous system structures, with the inferior olive being a particularly susceptible region in rats.[2][3] This selective vulnerability has made 3-AP a widely used tool for studying the cerebellum and the consequences of climbing fiber deafferentation.[1] This guide will delve into the initial investigations that characterized the neurotoxic profile of 3-AP, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.

Mechanism of Neurotoxicity

The neurotoxic effects of this compound are multifactorial, primarily stemming from its interference with cellular energy metabolism and the subsequent induction of excitotoxicity.

2.1. Impairment of Energy Metabolism

As a nicotinamide antagonist, 3-AP disrupts the synthesis of NAD+ and NADP+, which are essential for glycolysis and oxidative phosphorylation.[4] This leads to a marked depletion of adenosine (B11128) triphosphate (ATP) within neurons.[4] The reduction in cellular energy currency compromises vital neuronal functions and contributes to cell death.

2.2. Excitotoxic Mechanisms

A significant component of 3-AP's neurotoxicity involves a secondary excitotoxic mechanism mediated by N-methyl-D-aspartate (NMDA) receptors.[4] The impairment of energy metabolism likely leads to a disruption of ionic gradients across the neuronal membrane, contributing to the overactivation of NMDA receptors. This overactivation results in an excessive influx of Ca2+, triggering a cascade of neurotoxic events, including the activation of proteases and the generation of reactive oxygen species.

2.3. Cell Death Pathways

Investigations into the mode of cell death induced by 3-AP suggest an active process that is distinct from classical apoptosis. While DNA fragmentation is observed, the characteristic morphological features of apoptosis, such as chromatin condensation and the formation of apoptotic bodies, are absent.[2] Instead, ultrastructural studies reveal organelle swelling and extensive vacuolization, changes more akin to autophagocytosis.[2] Interestingly, this cell death process requires de novo protein synthesis, as it can be attenuated by protein synthesis inhibitors like cycloheximide.[2] In some systems, an increase in the expression of caspase-3, a key protein in the apoptotic pathway, has been observed following 3-AP administration.[5]

Quantitative Data on Neurotoxic Effects

The following tables summarize the quantitative findings from initial studies on the neurotoxic effects of this compound across different species and experimental conditions.

Table 1: Dose-Dependent Neuronal Loss and Behavioral Deficits in Rodents

| Species/Strain | 3-AP Dose | Administration Route | Key Findings | Reference(s) |

| Sprague-Dawley Rat | 75-80 mg/kg | Intraperitoneal | Consistent degeneration of neurons in the inferior olive, nucleus ambiguus, hippocampus (dentate gyrus and CA3-4), and substantia nigra. | [2] |

| Sprague-Dawley Rat | 65 mg/kg | Intraperitoneal | Motor incoordination detected by BBB and Rotarod tests; decreased density of dendritic spines in Purkinje cells. | [6] |

| C57BL/6 Mouse | 500 mg/kg | Intraperitoneal | Significant loss of NeuN(+) neurons in the rostral medial nucleus, dorsomedial cell column, ventrolateral protrusion, and cap of Kooy of the inferior olive; impaired rotorod performance and altered gait. | [1] |

| Adult Mouse | 150 mg/kg | Intraperitoneal | Reduced frequency of spontaneous alternation (48%) in a T-maze compared to controls (73%). | [7] |

Table 2: Biochemical Alterations Following this compound Administration in Rats

| Parameter | Brain Region | Change | Time Point | Reference(s) |

| ATP | Striatum | Marked depletion | - | [4] |

| N-acetylaspartate | Striatum | Depletion | First 3 hours | [4] |

| Acetylcholine (B1216132) Synthesis | Brainstem slices | Decreased by 34% | - | [8] |

| Myelin Yield | Whole Brain | Lowered | 30 days of age | [9] |

| Cerebroside Content | Whole Brain | Lowered | 30 days of age | [9] |

| Lipid Biosynthesis | Brain slices | ~50% less than controls | - | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of initial findings. The following sections outline the key experimental protocols used in the investigation of 3-AP neurotoxicity.

4.1. Animal Models and Administration

-

Species: Primarily Sprague-Dawley and Long-Evans rats, and C57BL/6 mice have been used.[1][2]

-

Administration Route: Intraperitoneal (i.p.) injection is the most common route for systemic administration.[1][2] Intrastriatal injections have also been used for region-specific studies.[4]

-

Dosage Regimen:

-

Rats: A single dose of 65-80 mg/kg 3-AP is often followed by a 300 mg/kg injection of niacinamide 3.5 hours later to produce more selective lesions of the inferior olive.[2][11]

-

Mice: Higher doses are generally required compared to rats. A dose of 500 mg/kg 3-AP followed by 500 mg/kg nicotinamide has been shown to be effective.[1]

-

-

Vehicle: The vehicle for dissolving 3-AP is typically saline.

4.2. Behavioral Assessments

-

Motor Coordination:

-

Spontaneous Alternation:

-

T-Maze: This apparatus is used to assess spatial working memory. The frequency of spontaneous alternation between the arms of the maze is measured.[7]

-

4.3. Histological and Biochemical Analyses

-

Tissue Preparation: Animals are euthanized at various time points after 3-AP administration. Brains are then removed and processed for either histological staining or biochemical assays.

-

Staining Techniques:

-

Immunohistochemistry: Antibodies against neuronal markers (e.g., NeuN) are used to quantify neuronal loss.[1]

-

Biochemical Assays:

-

ATP Measurement: Freeze-clamping of brain tissue followed by biochemical analysis is used to determine ATP levels.[4]

-

Neurotransmitter and Metabolite Analysis: Techniques such as two-dimensional water-suppressed proton chemical shift magnetic resonance imaging have been used to measure levels of metabolites like N-acetylaspartate.[4]

-

Visualizing the Core Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows involved in the initial investigations of 3-AP neurotoxicity.

5.1. Signaling Pathways

Caption: Proposed signaling cascade of this compound neurotoxicity.

5.2. Experimental Workflows

Caption: General experimental workflow for in vivo 3-AP neurotoxicity studies.

Conclusion

Initial investigations into the neurotoxic effects of this compound have laid a crucial foundation for understanding the intricate mechanisms of neuronal cell death. The dual action of 3-AP, involving the disruption of energy metabolism and the induction of NMDA receptor-mediated excitotoxicity, provides a valuable model for studying neurodegenerative processes. The quantitative data and detailed experimental protocols derived from these early studies continue to be relevant for researchers designing experiments to explore novel neuroprotective strategies. The unique, non-apoptotic nature of 3-AP-induced cell death also presents an ongoing area of investigation, promising further insights into the diverse ways in which neurons can die. This technical guide serves as a comprehensive resource for scientists and drug development professionals seeking to leverage the historical and foundational knowledge of this compound in their current research endeavors.

References

- 1. This compound Neurotoxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evidence for an active type of cell death with ultrastructural features distinct from apoptosis: the effects of this compound neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Central neurotoxic effects of intraperitoneally administered this compound, harmaline and niacinamide in Sprague-Dawley and Long-Evans rats: a critical review of central this compound neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound produces age-dependent excitotoxic lesions in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound-induced degeneration in the adult ascidian neural complex: Reactive and regenerative changes in glia and blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Effects of this compound on spontaneous alternation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxidative metabolism and acetylcholine synthesis during acetylpyridine treatment. [vivo.weill.cornell.edu]

- 9. Effect of this compound on the development of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of this compound on the content of myelin in the developing rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Acetylpyridine from Nicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylpyridine is a crucial intermediate in the synthesis of various pharmaceuticals, including the anti-osteoporosis drug risedronate sodium and the cancer therapeutic imatinib (B729) mesylate.[1] Its synthesis from readily available nicotinic acid (Vitamin B3) is a key process for the pharmaceutical and fine chemical industries. This document provides detailed protocols for the synthesis of this compound from nicotinic acid, including quantitative data summaries and visual representations of the synthetic pathways and experimental workflows.

Synthetic Pathways

The synthesis of this compound from nicotinic acid can be achieved through several routes. The primary methods involve the initial conversion of nicotinic acid to an ester, followed by condensation with an acetyl source.

Method 1: Two-Step Synthesis via Ethyl Nicotinate (B505614) with Sodium Ethoxide

This method involves the esterification of nicotinic acid to ethyl nicotinate, followed by a Claisen condensation with ethyl acetate (B1210297) and subsequent hydrolysis and decarboxylation.[1][2]

Method 2: Gas-Phase Catalytic Conversion of Alkyl Nicotinates

This industrial method involves the reaction of a nicotinic acid ester (such as methyl or butyl nicotinate) with acetic acid in the gas phase over a solid catalyst.[3][4] This approach can offer high throughput and selectivity.

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods.

Table 1: Reagents and Conditions for Method 1 (Two-Step Synthesis)

| Step | Reagent | Quantity | Temperature (°C) | Time (h) |

| Esterification | Nicotinic Acid | 12.3 g | 53 | 3 |

| Ethyl Acetate | 110 g | |||

| Sodium Ethoxide | 8.85 g | |||

| TiO₂ | 0.12 g | |||

| Condensation & Hydrolysis | Ethyl Acetate | 55 g | 78 (reflux) | 5 |

| Sodium Ethoxide | 11.56 g | |||

| Water | 50 mL | |||

| Hydrobromic Acid | 85 g | reflux | 5 | |

| Sodium Carbonate Solution | to pH 9 | Room Temp. | - |

Table 2: Yield and Purity for Method 1

| Product | Yield (g) | Molar Yield (%) | Purity (%) |

| This compound | 11 g | 90 | 98.7 |

Table 3: Reagents and Conditions for Method 2 (Gas-Phase Conversion of Butyl Nicotinate)

| Reagent | Quantity | Temperature (°C) | Time (h) |

| Butyl Nicotinate | 17.9 g | 410 | 12 |

| Water | 32 g | ||

| Acetic Acid | 125 g | ||

| Catalyst (Example 1) | 15 mL (12 g) |

Table 4: Yield and Selectivity for Method 2

| Product | Yield (g) | Yield (%) | Conversion (%) | Selectivity (%) |

| This compound | 8.9 g | 73 | 93 | 78 |

| Pyridine | 0.9 g | - | - | 11 |

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound via Ethyl Nicotinate

Materials:

-

Nicotinic Acid

-

Ethyl Acetate

-

Sodium Ethoxide

-

Titanium Dioxide (TiO₂)

-

Hydrobromic Acid

-

Sodium Carbonate

-

Dichloromethane

-

Water

Procedure:

Step 1: Esterification of Nicotinic Acid

-

Combine 12.3 g of nicotinic acid with 110 g of ethyl acetate in a suitable reaction vessel.

-

Stir the mixture and cool to 3°C.

-

Add 8.85 g of sodium ethoxide.

-

After uniform stirring, add 0.12 g of TiO₂.[1]

-

Heat the reaction mixture to 53°C and maintain for 3 hours.[1]

-

Monitor the reaction progress by HPLC to confirm the formation of ethyl nicotinate (target >99.5%).[1]

Step 2: Condensation, Hydrolysis, and Decarboxylation

-

Cool the mixture to 3°C.

-

Add 55 g of ethyl acetate and 11.56 g of sodium ethoxide.[1]

-

Heat the reaction to reflux at 78°C and maintain for 5 hours.[1]

-

Cool the mixture to 5°C and add 50 mL of water.

-

Add 85 g of hydrobromic acid dropwise.

-

Heat the reaction to reflux and maintain for 5 hours.[1]

-

After cooling to room temperature, adjust the pH to 9 by adding a sodium carbonate solution dropwise.[1]

-

Extract the mixture with dichloromethane.

-

Dry the organic layer.

-

Perform vacuum distillation to collect the fraction boiling at 100-110°C under -0.095 MPa to obtain this compound.[1]

Protocol 2: Gas-Phase Catalytic Synthesis of this compound

Materials:

-

Butyl Nicotinate

-

Acetic Acid

-

Water

-

Catalyst (as described in the patent, e.g., high-porosity alumina-silica supported catalyst)[3]

Procedure:

-

Set up an electrically heated tubular reactor with an inner diameter of 12 mm.

-

Fill the reactor with 15 mL (12 g) of the catalyst.[3]

-

Prepare a mixture of 17.9 g of butyl nicotinate, 32 g of water, and 125 g of acetic acid.[3]

-

Using a precision pump, meter the mixture into the reactor over a period of 12 hours, maintaining the reactor temperature at 410°C.[3]

-

Collect the reaction mixture as it exits the reactor.

-

The product, this compound, can be isolated from the reaction mixture by distillation.

Visualizations

Reaction Pathway

References

- 1. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 2. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 3. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]

- 4. CN1491214A - Process and catalyst for preparation of acetylpyridines - Google Patents [patents.google.com]

Application Notes and Protocols for the Laboratory-Scale Preparation of 3-Acetylpyridine

Introduction

3-Acetylpyridine, also known as methyl 3-pyridyl ketone, is a key organic intermediate with significant applications in the pharmaceutical and fine chemical industries.[1][2] It serves as a crucial building block in the synthesis of various therapeutic agents, most notably as an intermediate for risedronate sodium, a drug used to treat osteoporosis, and for the synthesis of imatinib (B729) mesylate, a medication for chronic myeloid leukemia and gastrointestinal stromal tumors.[3] This document provides detailed protocols for the laboratory-scale synthesis of this compound, presenting comparative data for different synthetic routes and a general experimental workflow.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 350-03-8[4] |

| Molecular Formula | C₇H₇NO |

| Molecular Weight | 121.14 g/mol |

| Appearance | Colorless to yellow liquid[1][5] |

| Boiling Point | 220 °C |

| Melting Point | 11-13 °C |

| Density | 1.102 g/mL at 25 °C |

| Solubility | Soluble in hot water, ethanol, and ether[5] |

Comparative Summary of Synthetic Protocols

The following table summarizes various laboratory-scale methods for the preparation of this compound, providing a comparative overview of reactants, conditions, and yields.

| Starting Material | Key Reagents/Catalysts | Reaction Conditions | Yield | Purity | Reference |

| Ethyl Nicotinate (B505614) | Sodium metal, Ethyl acetate (B1210297), Sulfuric acid | Reflux, 5 hours for initial reaction, then 2 hours with H₂SO₄ | 90.2% | - | [6] |

| Nicotinic Acid | Ethyl acetate, Sodium ethoxide, TiO₂, Hydrobromic acid | 53°C for 3h, then reflux at 78°C for 5h, followed by reflux with HBr for 5h | 90% | 98.7% | [3] |

| 3-Bromopyridine | Pd(PPh₃)₂Cl₂, CuI, followed by KOH, Methanol | Room temperature, 45 hours for the first step | 95% | - | [3] |

| Methyl Nicotinate | Acetic acid, Water, Sodium oxide on anatase catalyst | 400 °C, Gas phase reaction | 60% (selectivity) | - | [7][8] |

| 3-Cyanopyridine | Acetonitrile, Water, Thoria-alumina catalyst | 450 °C, Gas phase reaction | - | - | [9] |

| Butyl Nicotinate | Acetic acid, Water, Alumina-silica supported TiO₂ catalyst | 410 °C, Gas phase reaction | 73% | - | [2] |

Experimental Protocols

Protocol 1: Synthesis from Ethyl Nicotinate

This protocol details the synthesis of this compound starting from the Claisen condensation of ethyl nicotinate with ethyl acetate, followed by hydrolysis and decarboxylation.

Materials:

-

Ethyl nicotinate (115 g)

-

Sodium metal (17.5 g)

-

Anhydrous ethyl acetate (170 ml)

-

50% Acetic acid

-

20% Sulfuric acid (650 ml)

-

30% Sodium hydroxide

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, mix ethyl nicotinate (115 g), anhydrous ethyl acetate (170 ml), and sodium metal (17.5 g).

-

Heat the mixture to reflux and maintain for 5 hours.

-

Cool the reaction mixture and adjust the pH to 6-7 with 50% acetic acid.

-

Separate the oily layer and add 650 ml of 20% sulfuric acid.

-

Reflux the mixture for 2 hours.

-

Cool the solution and adjust the pH to 7-8 with 30% sodium hydroxide.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Remove the solvent by distillation and then perform vacuum distillation, collecting the fraction at 86-88 °C/10 mmHg to obtain this compound.[6]

Protocol 2: Synthesis from Nicotinic Acid

This protocol describes the synthesis of this compound from nicotinic acid via the formation of ethyl nicotinate in situ, followed by condensation and hydrolysis.[3]

Materials:

-

Nicotinic acid (12.3 g)

-

Ethyl acetate (110 g + 55 g)

-

Sodium ethoxide (8.85 g + 11.56 g)

-

Titanium dioxide (TiO₂) (0.12 g)

-

Hydrobromic acid (85 g)

-

Sodium carbonate solution

-

Dichloromethane

-

Water (50 ml)

Equipment:

-

Three-necked round-bottom flask

-

Stirrer

-

Heating mantle with temperature control

-

Reflux condenser

-

Separatory funnel

-

Vacuum distillation apparatus

Procedure:

-

To a stirred mixture of nicotinic acid (12.3 g) and ethyl acetate (110 g), cooled to 3°C, add sodium ethoxide (8.85 g).

-

After uniform stirring, add TiO₂ (0.12 g).

-

Heat the reaction mixture to 53°C and maintain for 3 hours.

-

Cool the mixture to 3°C and add ethyl acetate (55 g) and sodium ethoxide (11.56 g).

-

Heat the reaction to reflux at 78°C and maintain for 5 hours.

-

Cool the mixture to 5°C and add 50 ml of water.

-

Add hydrobromic acid (85 g) dropwise, then heat to reflux and maintain for 5 hours.

-

After cooling to room temperature, adjust the pH to 9 with a sodium carbonate solution.

-

Extract the mixture with dichloromethane, and dry the organic layer.

-

Perform vacuum distillation to collect the fraction boiling at 100-110°C under -0.095 MPa to yield this compound.[3]

Visualizations

Caption: General workflow for the synthesis of this compound.

Caption: Reaction scheme for this compound synthesis.

References

- 1. eqipped.com [eqipped.com]

- 2. US7067673B2 - Process and catalyst for the preparation of acetylpyridines - Google Patents [patents.google.com]

- 3. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]

- 4. ACETYL PYRIDINE [sdfine.com]

- 5. Page loading... [wap.guidechem.com]

- 6. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. This compound | 350-03-8 [chemicalbook.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Application Notes and Protocols for the Synthesis of Risedronate Sodium Using 3-Acetylpyridine as a Precursor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of risedronate sodium, a third-generation bisphosphonate used in the treatment of osteoporosis. The synthesis route originates from 3-acetylpyridine, a key pyridine (B92270) derivative intermediate.[1] This document outlines the primary synthetic transformations, including the conversion of this compound to 3-pyridylacetic acid hydrochloride and its subsequent phosphonylation to yield risedronic acid, which is then converted to its monosodium salt.

Introduction

Risedronate sodium is a potent inhibitor of bone resorption, widely prescribed for the management of osteoporosis and other bone-related diseases.[1] The synthesis of this active pharmaceutical ingredient (API) involves a multi-step chemical process. A common and industrially relevant pathway utilizes this compound as a crucial building block.[1] This precursor is first converted to the key intermediate, 3-pyridylacetic acid or its hydrochloride salt, which then undergoes a bisphosphonylation reaction to form risedronic acid. The final step involves the formation of the monosodium salt, often as a hydrate.

Overall Synthesis Pathway

The synthesis of risedronate sodium from this compound can be conceptually divided into two main stages:

-

Formation of 3-Pyridylacetic Acid Hydrochloride: This stage involves the conversion of the acetyl group of this compound into a carboxylic acid functional group. A prevalent method for this transformation is the Willgerodt-Kindler reaction, followed by hydrolysis.[1][2]

-

Synthesis of Risedronic Acid and Risedronate Sodium: 3-Pyridylacetic acid hydrochloride is then reacted with phosphorous acid and a phosphonylating agent, such as phosphorus trichloride (B1173362), to introduce the bisphosphonate group. The resulting risedronic acid is subsequently neutralized with a sodium base to yield risedronate sodium.

Experimental Protocols

The following protocols are representative examples derived from the scientific literature and patent documents.

Protocol 1: Synthesis of 3-Pyridylacetic Acid Hydrochloride from this compound

This protocol is based on the Willgerodt-Kindler reaction followed by acidic hydrolysis.

Step 1: Synthesis of 3-Pyridinethioacetylmorpholine

-

To a reaction flask equipped with a stirrer and a reflux condenser, add this compound (e.g., 83.2 g), morpholine (e.g., 65.8 g), and sulfur (e.g., 24.2 g).[1]

-

Heat the mixture to reflux and maintain for approximately 12 hours.[1]

-

After the reaction is complete, pour the reaction mixture into ice water (e.g., 400 ml).[1]

-

Filter the resulting precipitate, wash the solid with ice water, and air dry to obtain 3-pyridinethioacetylmorpholine as a pale yellow crystalline solid.[1]

Step 2: Hydrolysis to 3-Pyridylacetic Acid Hydrochloride

-

In a suitable reaction vessel, mix the 3-pyridinethioacetylmorpholine (e.g., 125 g) with concentrated hydrochloric acid (e.g., 142 ml).[1]

-

Heat the mixture to reflux for approximately 6 hours.[1]

-

Cool the reaction mixture and collect the precipitated crystals by filtration.

-

The crude product can be further purified by recrystallization from concentrated hydrochloric acid to yield white crystals of 3-pyridylacetic acid hydrochloride.[1]

Protocol 2: Synthesis of Risedronic Acid

This protocol describes the bisphosphonylation of 3-pyridylacetic acid hydrochloride.

-

In a reaction flask, charge 3-pyridylacetic acid hydrochloride (e.g., 50.0 g, 0.288 moles), phosphorous acid (e.g., 70.9 g, 0.865 moles), and a suitable solvent such as fluorobenzene (B45895) (e.g., 1000 ml).[3]

-

Heat the reaction mixture to reflux (approximately 90-92°C).[3]

-

Add phosphorus trichloride (e.g., 119.0 g, 0.867 moles) to the stirring mixture.[3]

-

Continue heating under reflux for about 3 hours.[3]

-

After the reaction, the solvent can be removed, and the resulting raw risedronic acid can be isolated.

Protocol 3: Preparation of Risedronate Sodium

This protocol details the conversion of risedronic acid to its monosodium salt.

-

Suspend risedronic acid in purified water.

-

Heat the mixture to approximately 60°C with stirring.

-

Slowly add a 2 mol/L sodium hydroxide (B78521) (NaOH) solution dropwise until a clear solution is obtained and the pH is adjusted to between 4.2 and 4.5.[4]

-

Cool the solution to induce crystallization.

-

Filter the resulting white crystals, wash with a suitable solvent like 20% aqueous ethyl alcohol, and dry to obtain risedronate sodium.[4]

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis methods.

| Step | Precursor | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) (by HPLC) | Reference |

| Thioamide Formation | This compound | Sulfur, Morpholine | - | Reflux | 12 | 81.8 | - | [1] |

| Hydrolysis to HCl salt | 3-Pyridinethioacetylmorpholine | Concentrated HCl | - | Reflux | 6 | 75.3 | - | [1] |

| Risedronic Acid Synthesis | 3-Pyridylacetic acid HCl | H3PO3, PCl3 | Fluorobenzene | 90-92 | 3 | - | - | [3] |

| Risedronic Acid Synthesis | 3-Pyridylacetic acid | H3PO3, PCl3 | Acetonitrile | 70-75 | 5 | - | - | [4] |

| Risedronate Sodium Preparation | Risedronic Acid | 50% NaOH | Water | 50-60 | 2 | - | 99.24 | [4] |

| Risedronate Sodium Preparation | Risedronic Acid | NaOH | Water | - | - | - | 99.66 | [4] |

Experimental Workflow Diagram

Conclusion

The synthesis of risedronate sodium from this compound is a well-established process that offers a reliable route to this important pharmaceutical agent. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of drug development. Optimization of reaction conditions, such as solvent choice, temperature, and reaction time, can significantly influence the overall yield and purity of the final product. The selection of a specific protocol may depend on factors such as scale, available equipment, and desired purity profile.

References

- 1. CN1246313C - New method for preparing 3-pyridine acetic hydrochloride - Google Patents [patents.google.com]

- 2. Synthesis of risedronate sodium [yxsj.smmu.edu.cn]

- 3. data.epo.org [data.epo.org]

- 4. US8076483B2 - Process for the preparation of pure risedronic acid or salts - Google Patents [patents.google.com]

Application Notes: The Role of 3-Acetylpyridine in the Synthesis of Imatinib Mesylate

Introduction

Imatinib (B729), a tyrosine kinase inhibitor, revolutionized the treatment of chronic myeloid leukemia (CML) and certain gastrointestinal stromal tumors (GIST).[1][2] Its synthesis is a multi-step process for which several routes have been developed. A common and efficient pathway utilizes 3-acetylpyridine as a key starting material.[1] This compound provides the essential pyridine (B92270) ring that is a core structural component of the final imatinib molecule. This document outlines the synthetic route starting from this compound, providing detailed protocols, quantitative data, and diagrams to illustrate the process for researchers, scientists, and drug development professionals.

Synthetic Strategy Overview

The synthesis of imatinib from this compound involves the sequential construction of the pyrimidine (B1678525) ring, followed by the addition of the substituted phenylamine and benzamide (B126) side chains. The key stages are:

-

Enaminone Formation: this compound is first converted into a more reactive enaminone intermediate.

-

Pyrimidine Ring Cyclization: The enaminone is reacted with a guanidine (B92328) derivative to form the central 2-aminopyrimidine (B69317) core.

-

Nitro Group Reduction: A nitro group on an adjacent phenyl ring is reduced to an amine, which serves as a crucial point for a subsequent coupling reaction.

-

Amide Bond Formation: The newly formed amine is acylated with a substituted benzoyl chloride.

-

Piperazine Addition: The final step involves the introduction of the N-methylpiperazine moiety.

-

Salt Formation: The imatinib base is converted to the more soluble mesylate salt.

Below is a workflow diagram illustrating this synthetic pathway.

Caption: Synthetic workflow for Imatinib Mesylate from this compound.

Experimental Protocols

The following protocols are representative examples of the synthetic steps involved in producing imatinib mesylate.

Protocol 1: Synthesis of 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one

This step activates the this compound for the subsequent cyclization reaction.

-

Materials:

-

This compound (96.91 g)

-

N,N-Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (104.86 g)

-

500 mL round-bottomed flask

-

Ether

-

-

Procedure:

-

Add 96.91 g of this compound and 104.86 g of DMF-DMA to a 500 mL round-bottomed flask.

-

Heat the reaction mixture to 85°C and maintain for 8-10 hours.

-

After the reaction is complete, cool the mixture.

-

The product will crystallize upon cooling. Filter the solid using suction filtration.

-

Wash the collected solid (filter cake) with ether.

-

Dry the product to obtain a yellow-brown solid.

-

Protocol 2: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)-2-pyrimidinamine

This is the key cyclization step that forms the pyrimidine ring.

-

Materials:

-

3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one (from Protocol 1)

-

Appropriate solvent (e.g., n-butanol)

-

Base (e.g., NaOH)

-

-

Procedure:

-

Dissolve 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one and 2-methyl-5-nitrophenylguanidine nitrate in a suitable solvent like n-butanol.

-

Add a base, such as sodium hydroxide, to the mixture.

-

Heat the reaction to reflux and maintain for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Cool the reaction mixture and isolate the product, which often precipitates from the solution.

-

Filter, wash, and dry the solid product.

-